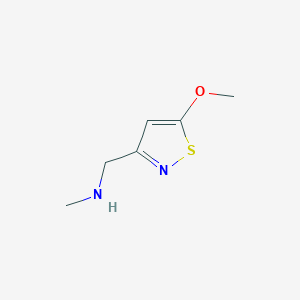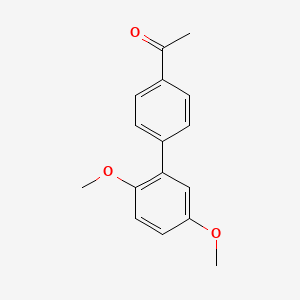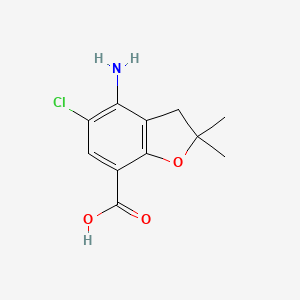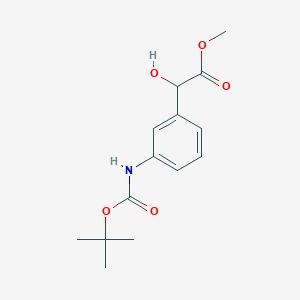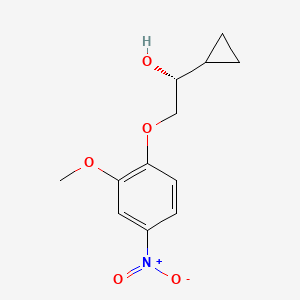
(1R)-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethan-1-ol
Descripción general
Descripción
®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol is a complex organic compound that features a cyclopropyl group, a methoxy group, and a nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-nitrophenol with an appropriate epoxide under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to impart specific properties to these materials
Mecanismo De Acción
The mechanism of action of ®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group can participate in binding interactions with proteins or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-methoxy-4-nitrophenol: Shares the methoxy and nitro groups but lacks the cyclopropyl and ethanol moieties.
1-cyclopropyl-2-phenoxyethanol: Similar structure but lacks the methoxy and nitro groups.
4-nitrophenoxyethanol: Contains the nitrophenoxy group but lacks the methoxy and cyclopropyl groups
Uniqueness
®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol is unique due to the combination of its cyclopropyl, methoxy, and nitrophenoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
(1R)-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol |
InChI |
InChI=1S/C12H15NO5/c1-17-12-6-9(13(15)16)4-5-11(12)18-7-10(14)8-2-3-8/h4-6,8,10,14H,2-3,7H2,1H3/t10-/m0/s1 |
Clave InChI |
DPTTWIJAEHFMBP-JTQLQIEISA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC[C@@H](C2CC2)O |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(C2CC2)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
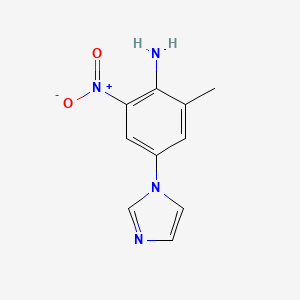
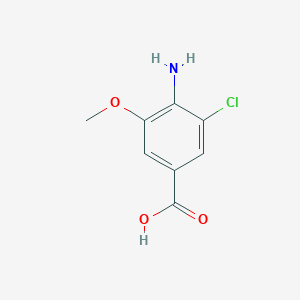

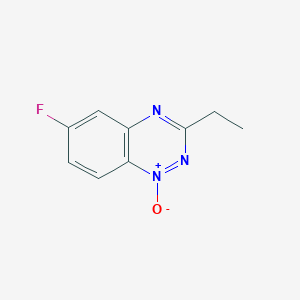
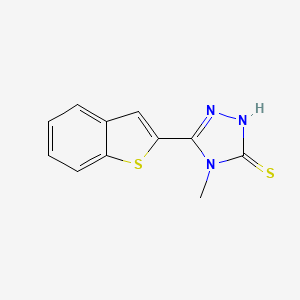

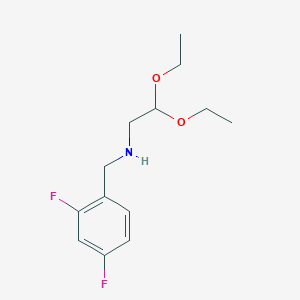

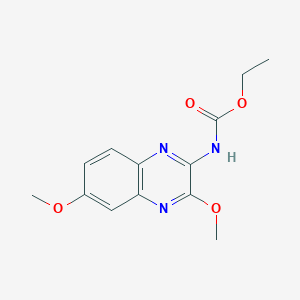
![5-[(acetyloxy)methyl]-1,6-naphthyridin-2(1H)-one](/img/structure/B8390569.png)
